molecular formula C21H17NO4 B12478203 2-(biphenyl-2-yl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-(biphenyl-2-yl)-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B12478203
M. Wt: 347.4 g/mol
InChI Key: DLLDGCMBIXQKEZ-UHFFFAOYSA-N
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Description

4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its polycyclic framework, which includes a biphenyl group and a tricyclic core with an oxatricyclo and azatricyclo system. The presence of multiple functional groups, such as hydroxymethyl and dione, contributes to its reactivity and versatility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, which forms the tricyclic core. This is followed by functional group modifications to introduce the biphenyl and hydroxymethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The goal is to achieve a cost-effective and efficient production method while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and halogenated products.

Scientific Research Applications

4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[521

Mechanism of Action

The mechanism of action of 4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE involves its interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. By modulating these targets, the compound can influence calcium influx and neuronal excitability, providing neuroprotective effects. Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known antagonists, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1,1’-BIPHENYL]-2-YL}-1-(HYDROXYMETHYL)-10-OXA-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-ENE-3,5-DIONE is unique due to its specific combination of functional groups and polycyclic structure.

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

7-(hydroxymethyl)-2-(2-phenylphenyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C21H17NO4/c23-12-21-11-10-16(26-21)17-18(21)20(25)22(19(17)24)15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-11,16-18,23H,12H2

InChI Key

DLLDGCMBIXQKEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4C5C=CC(C4C3=O)(O5)CO

Origin of Product

United States

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